molecular formula C6H13ClN2O B1280164 1-(Piperazin-1-yl)ethanone hydrochloride CAS No. 69414-53-5

1-(Piperazin-1-yl)ethanone hydrochloride

Cat. No.: B1280164
CAS No.: 69414-53-5
M. Wt: 164.63 g/mol
InChI Key: WYMNYDJOXJJXCA-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)ethanone hydrochloride is an organic compound with the molecular formula C6H13ClN2O. It is commonly used in scientific research and is known for its white crystalline powder form. This compound is also referred to as N-(2-Oxoethyl) piperazine hydrochloride.

Scientific Research Applications

1-(Piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and other industrial applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)ethanone hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

1-(Piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions with various reagents.

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(Piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds such as:

    1-Acetylpiperazine: This compound has a similar structure but differs in its specific functional groups and properties.

    2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride: This compound has an additional phenyl group, which imparts different chemical and physical properties.

The uniqueness of this compound lies in its specific molecular structure and the wide range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMNYDJOXJJXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504069
Record name 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69414-53-5
Record name 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetyl-4-chlorocarbonylpiperazine can be prepared by the action of phosgene (9.9 g.) on 1-acetylpiperazine (25.6 g.) in anhydrous toluene (75 cc.) for 1 hour at 2° C. The 1-acetylpiperazine hydrochloride formed during the reaction is filtered off and washed with anhydrous toluene (50 cc.). The toluene filtrate is evaporated to dryness under reduced pressure (20 mm.Hg) to give 1-acetyl-4-chlorocarbonylpiperazine (14.0 g.) in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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